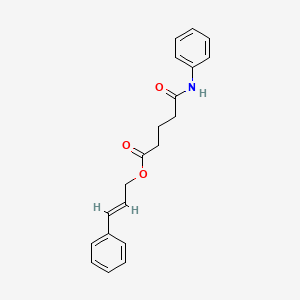
(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group and a dihydroquinoxalinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE typically involves the following steps:
Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of a fluorophenyl compound with an appropriate ethenylating agent under controlled conditions.
Cyclization to Form the Dihydroquinoxalinone Core: The intermediate is then subjected to cyclization reactions to form the dihydroquinoxalinone core. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) or specific bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives, while reduction could produce various reduced forms of the compound.
科学研究应用
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.
相似化合物的比较
Similar Compounds
- 3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE
- 3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE
Uniqueness
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs.
属性
分子式 |
C17H13FN2O |
|---|---|
分子量 |
280.30 g/mol |
IUPAC 名称 |
3-[(E)-2-(2-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C17H13FN2O/c1-20-16-9-5-4-8-14(16)19-15(17(20)21)11-10-12-6-2-3-7-13(12)18/h2-11H,1H3/b11-10+ |
InChI 键 |
OSNNVFDYWPDVNH-ZHACJKMWSA-N |
手性 SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CC=C3F |
规范 SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15021169.png)
![2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15021177.png)
![6-(4-ethoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021187.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15021188.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021190.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021198.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B15021206.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021215.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021223.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)

![5-(4-chlorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15021246.png)

![2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B15021254.png)
